(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Methylsulfonyl)propan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methylsulfonyl group attached to a propan-2-amine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Methylsulfonyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-propan-2-amine and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Methylsulfonyl)propan-2-amine hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
®-1-(Methylsulfonyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(Methylsulfonyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Methylsulfonyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonyl group but differ in their overall structure and reactivity.
Sulfoximines: These are another class of sulfur-containing compounds with distinct chemical properties.
Sulfonamides: These compounds are structurally related but have different functional groups attached to the sulfur atom.
Uniqueness
®-1-(Methylsulfonyl)propan-2-amine hydrochloride is unique due to its specific configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-1-methylsulfonylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMOSNJUPNGFRO-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.